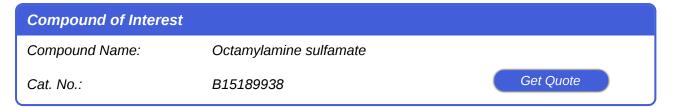


An In-depth Technical Guide to Octamylamine and its Potential Sulfamate Derivative

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Disclaimer: The compound "**Octamylamine sulfamate**" is not a commercially available or widely studied substance. As such, a specific CAS number for this salt is not available in public databases. This guide provides a comprehensive overview of Octamylamine, including its known properties and biological activities. It further presents a hypothetical synthesis and potential characteristics of its sulfamate derivative based on established chemical principles and the known properties of sulfamate compounds. This information is intended for research and development professionals in the pharmaceutical and chemical sciences.

Introduction to Octamylamine

Octamylamine is a secondary amine with the chemical name 6-methyl-N-(3-methylbutyl)heptan-2-amine[1]. It is recognized for its anticholinergic and antispasmodic properties[2][3]. These properties stem from its ability to act as a muscarinic acetylcholine receptor antagonist, thereby inhibiting the effects of the neurotransmitter acetylcholine. This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by smooth muscle spasms and excessive glandular secretions[2].

Table 1: Physicochemical Properties of Octamylamine



Property	Value	Reference
CAS Number	502-59-0	[1][3]
Molecular Formula	C13H29N	[1]
Molecular Weight	199.38 g/mol	[1][2]
Appearance	Oily liquid, colorless to pale yellow	[2]
Odor	Ammonia-like	[2]
Boiling Point	100-101°C (at 0.93 kPa)	[3]
Solubility	Practically insoluble in water; miscible with alcohol and chloroform	[3]
IUPAC Name	6-methyl-N-(3- methylbutyl)heptan-2-amine	[1]

The Potential of Octamylamine Sulfamate

The formation of a sulfamate salt of Octamylamine could potentially modify its physicochemical and pharmacokinetic properties. Sulfamate salts are known to influence properties such as solubility, stability, and bioavailability. The sulfamate moiety can also introduce or enhance biological activity, as seen in various carbonic anhydrase inhibitors and other therapeutic agents[4][5].

Table 2: Hypothetical Comparative Properties of Octamylamine and Octamylamine Sulfamate



Property	Octamylamine (Known)	Octamylamine Sulfamate (Hypothetical)
Form	Liquid	Solid
Aqueous Solubility	Practically insoluble	Potentially increased
Bioavailability	Moderate	Potentially enhanced
Biological Activity	Anticholinergic, Antispasmodic	Anticholinergic, Antispasmodic, Potential for additional activities (e.g., carbonic anhydrase inhibition)

Experimental Protocols

The synthesis of **Octamylamine sulfamate** can be proposed based on established methods for sulfamate synthesis from amines. One common approach involves the reaction of the amine with a sulfamoylating agent.

Objective: To synthesize **Octamylamine sulfamate** from Octamylamine.

Materials:

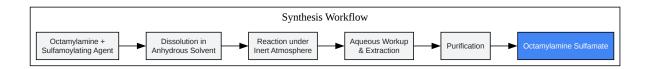
- Octamylamine (CAS: 502-59-0)
- Sulfamoyl chloride or a suitable sulfamoylating agent
- Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
- Inert gas atmosphere (e.g., nitrogen, argon)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

• Dissolve Octamylamine in the anhydrous solvent under an inert atmosphere.



- Cool the solution in an ice bath to 0°C.
- Slowly add a stoichiometric equivalent of the sulfamoylating agent to the cooled solution while stirring.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 12-24 hours).
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry).
- Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography or recrystallization to obtain the final
 Octamylamine sulfamate.
- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.



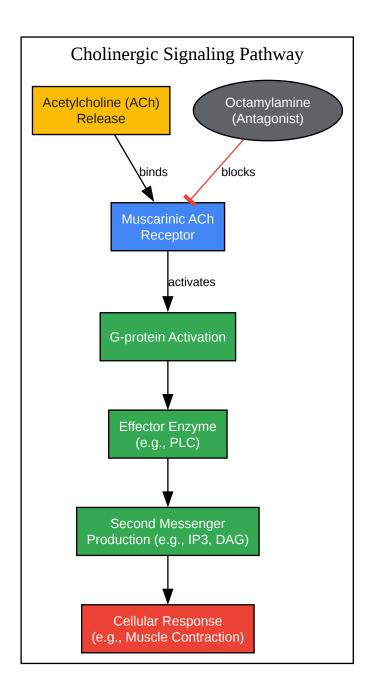
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Caption: Proposed workflow for the synthesis of **Octamylamine sulfamate**.

Signaling Pathways



Octamylamine exerts its effects by antagonizing muscarinic acetylcholine receptors. The diagram below illustrates the general mechanism of cholinergic signaling at a neuromuscular junction or a synapse involving smooth muscle, and how an antagonist like Octamylamine would interfere with this process.



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Caption: Inhibition of cholinergic signaling by Octamylamine.



Conclusion

While "Octamylamine sulfamate" is not a cataloged compound, this guide provides a robust framework for its potential synthesis and evaluation. The known anticholinergic and antispasmodic activities of Octamylamine, combined with the potential for modified physicochemical and biological properties through sulfamate salt formation, present an intriguing area for further research. The detailed protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals interested in exploring this and similar novel chemical entities.

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